Pomalidomide-C2-NH2 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

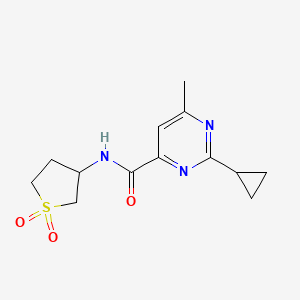

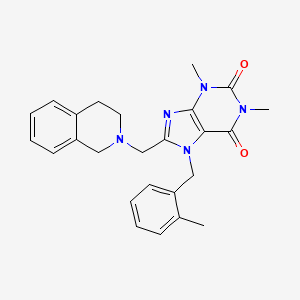

Pomalidomide-C2-NH2 hydrochloride (also known as PCNH or PCN-HCl) is a novel small molecule drug that has been developed for the treatment of various diseases, mainly cancer. It is a derivative of the immunomodulatory drug pomalidomide, which has been used in the treatment of multiple myeloma, a type of cancer of the bone marrow. The unique structure of PCN-HCl allows it to interact with multiple targets in the body, making it an attractive therapeutic agent for many diseases.

Scientific Research Applications

Development of Pomalidomide-based PROTACs

Pomalidomide-C2-NH2 Hydrochloride is a functionalized cereblon ligand used for the development of pomalidomide-based PROTACs (Proteolysis-Targeting Chimeras). It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Linker Attachment via Reductive Amination

This compound is also active for linker attachment via reductive amination, a process that involves the conversion of a carbonyl group to an amine .

Building Block for Protein Degrader Library

Pomalidomide-C2-NH2 Hydrochloride serves as a basic building block for the development of a protein degrader library. This library can be used to study the degradation of various proteins, which is crucial for understanding cellular processes .

Targeted Protein Degradation

This compound plays a significant role in targeted protein degradation, a process that selectively removes specific proteins from cells. This has implications in the treatment of various diseases, including cancer .

Treatment of Multiple Myeloma

Pomalidomide, the parent compound of Pomalidomide-C2-NH2 Hydrochloride, is a new immunomodulatory agent for the treatment of multiple myeloma, a type of blood cancer .

Development of Next-Generation Immunomodulatory Drugs

Pomalidomide-C2-NH2 Hydrochloride, being a derivative of Pomalidomide, contributes to the development of next-generation immunomodulatory drugs (IMiDs). These drugs have shown improved efficacy and toxicity profiles compared to their predecessors .

Mechanism of Action

Target of Action

Pomalidomide-C2-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand . The primary target of Pomalidomide-C2-NH2 hydrochloride is cereblon , a protein that plays a crucial role in various cellular processes, including protein homeostasis and cell survival .

Mode of Action

Pomalidomide-C2-NH2 hydrochloride, as an immunomodulatory agent, interacts with its target, cereblon, to exert its antineoplastic activity . This interaction leads to the inhibition of proliferation and induction of apoptosis of various tumor cells .

Biochemical Pathways

The interaction of Pomalidomide-C2-NH2 hydrochloride with cereblon affects several biochemical pathways. It is involved in the development of pomalidomide-based PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within the cell . This process can lead to the disruption of protein homeostasis, affecting cell survival and leading to cell death .

Pharmacokinetics

It is known that the compound is absorbed and distributed within the body after administration .

Result of Action

The result of the action of Pomalidomide-C2-NH2 hydrochloride is the inhibition of tumor cell proliferation and the induction of apoptosis . This leads to a decrease in the number of tumor cells, contributing to the treatment of conditions like multiple myeloma .

Action Environment

The action of Pomalidomide-C2-NH2 hydrochloride can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the stability and efficacy of the compound . .

properties

IUPAC Name |

4-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4.ClH/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21;/h1-3,10,17H,4-7,16H2,(H,18,20,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJCOXQYDMWPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pomalidomide-C2-NH2 hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2717632.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2717633.png)

![N1-(4-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2717637.png)

![2-(ethylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2717641.png)

![3,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2717645.png)

![6,8-Dichloro-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2717649.png)

![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717650.png)

![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717651.png)

![tert-Butyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B2717652.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2717654.png)